![molecular formula C13H24O4 B13930441 Propan-1,3-dioic acid, di[3-methylbutyl] ester CAS No. 64617-96-5](/img/structure/B13930441.png)
Propan-1,3-dioic acid, di[3-methylbutyl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its ester functional groups and is commonly used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propan-1,3-dioic acid, di[3-methylbutyl] ester can be synthesized through the esterification of malonic acid with 3-methylbutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Propan-1,3-dioic acid, di[3-methylbutyl] ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to malonic acid and 3-methylbutanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Malonic acid and 3-methylbutanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propan-1,3-dioic acid, di[3-methylbutyl] ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of plasticizers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of propan-1,3-dioic acid, di[3-methylbutyl] ester involves its interaction with various molecular targets and pathways. The ester functional groups can undergo hydrolysis, releasing malonic acid and 3-methylbutanol, which can further participate in metabolic pathways. The compound’s reactivity with nucleophiles and reducing agents also contributes to its diverse chemical behavior .
Comparación Con Compuestos Similares
Similar Compounds
Propan-1,3-dioic acid, diethyl ester: Similar ester but with ethyl groups instead of 3-methylbutyl groups.
Propan-1,3-dioic acid, dimethyl ester: Similar ester but with methyl groups instead of 3-methylbutyl groups.
Propan-1,3-dioic acid, dibutyl ester: Similar ester but with butyl groups instead of 3-methylbutyl groups.
Uniqueness
Propan-1,3-dioic acid, di[3-methylbutyl] ester is unique due to the presence of 3-methylbutyl groups, which impart distinct physical and chemical properties compared to other esters.
Propiedades
Número CAS |
64617-96-5 |
|---|---|
Fórmula molecular |
C13H24O4 |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
bis(3-methylbutyl) propanedioate |
InChI |
InChI=1S/C13H24O4/c1-10(2)5-7-16-12(14)9-13(15)17-8-6-11(3)4/h10-11H,5-9H2,1-4H3 |
Clave InChI |
MZXKSEBRMIOIIE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC(=O)CC(=O)OCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


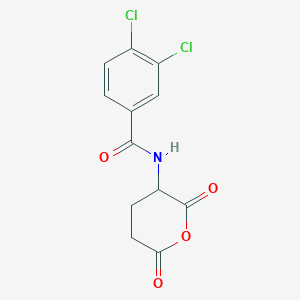
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B13930373.png)

![2-[(cyclopropylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B13930388.png)
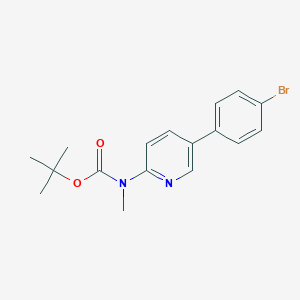


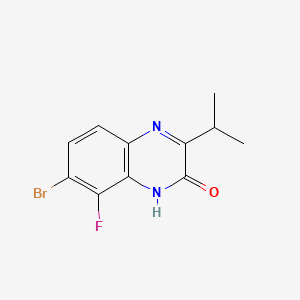
![Ethanone, 1-[5-(difluoromethoxy)-2-fluorophenyl]-](/img/structure/B13930405.png)
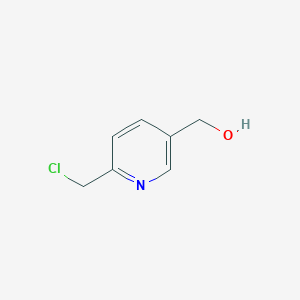
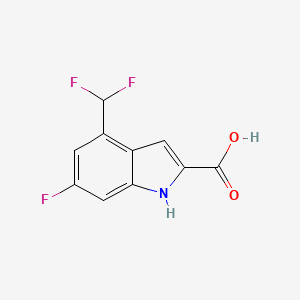
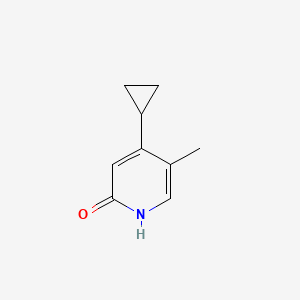
![1-[[4-Hydroxy-1-(phenylmethyl)-4-piperidinyl]methyl]-2(1H)-pyridinone](/img/structure/B13930420.png)

